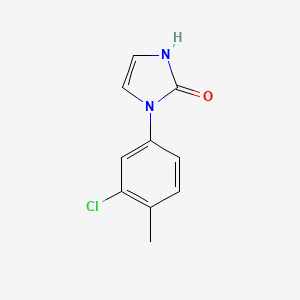![molecular formula C20H19N5O4S B2804865 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1020975-69-2](/img/structure/B2804865.png)
4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a compound with significant interest in the fields of chemistry and biology
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Triazole compounds, including 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Cellular Effects
Similar triazole compounds have been found to exhibit potent inhibitory activities against various cancer cell lines .
Molecular Mechanism
Triazole compounds are known to interact with different target receptors through specific interactions . They can inhibit or activate enzymes, and cause changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves multiple steps:
Formation of the triazolo-pyridazine core: Typically synthesized through the cyclization of hydrazine derivatives with suitable dicarbonyl compounds.
Substitution reactions: Introduction of the phenyl group using Suzuki-Miyaura or other cross-coupling reactions.
Alkylation: Attachment of the 2-(benzenesulfonamide)ethyl group via nucleophilic substitution.
Methoxylation: Introduction of the methoxy group through O-methylation using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production may involve:
Optimizing reaction conditions: Temperature, pressure, and the use of catalysts to improve yields and purity.
Scaling up processes: Employing larger reactors and continuous flow systems for efficient production.
Purification: Techniques like recrystallization, column chromatography, or preparative HPLC to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, to form hydroxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using common reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Acetonitrile, dichloromethane, ethanol, depending on the reaction specifics.
Oxidation products: Hydroxylated derivatives.
Reduction products: Aminated derivatives.
Substitution products: Various alkyl, aryl, or acyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for potential interactions with biological macromolecules such as proteins and enzymes, which could lead to new biochemical tools or drug candidates.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, or anticancer activities due to the presence of the sulfonamide group.
類似化合物との比較
Similar Compounds:
4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)oxy)ethyl)benzenesulfonamide: Differing by the position of the triazolo-pyridazinyl group.
4-ethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: Differing by the alkoxy group.
Uniqueness: The specific structural arrangement of 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide provides distinct reactivity and interaction profiles compared to its analogs, potentially leading to unique applications in various scientific fields.
There's your in-depth dive into the fascinating world of this compound. How'd I do?
特性
IUPAC Name |
4-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-28-16-7-9-17(10-8-16)30(26,27)21-13-14-29-19-12-11-18-22-23-20(25(18)24-19)15-5-3-2-4-6-15/h2-12,21H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYVPJOLUUNJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)



![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)

![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)



![4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2804800.png)
![7-Fluoro-3-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2804803.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2804804.png)

